molecular formula C6H6Cl2N2O B2741923 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one CAS No. 1219557-54-6

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Cat. No.: B2741923
CAS No.: 1219557-54-6
M. Wt: 193.03
InChI Key: DMAUXJIKCIKPOD-UHFFFAOYSA-N
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Description

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one typically involves the reaction of 4,5-dichloroimidazole with a suitable ketone, such as acetone, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out at elevated temperatures.

Major Products

The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronic devices and sensors.

Comparison with Similar Compounds

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other imidazole derivatives.

Properties

IUPAC Name

1-(4,5-dichloroimidazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAUXJIKCIKPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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